molecular formula C10H9BrO3 B1403140 Methyl 3-acetyl-5-bromobenzoate CAS No. 444992-78-3

Methyl 3-acetyl-5-bromobenzoate

Cat. No.: B1403140
CAS No.: 444992-78-3
M. Wt: 257.08 g/mol
InChI Key: MZJJCCMUCPSHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetyl-5-bromobenzoate is an organic compound with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.081 g/mol. It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an acetyl group at the 3-position of the benzene ring, with a methyl ester functional group attached to the carboxylic acid moiety.

Synthetic Routes and Reaction Conditions:

  • From 3-Acetylbenzoic Acid: The compound can be synthesized by reacting 3-acetylbenzoic acid with bromine in the presence of a suitable solvent like dichloromethane, followed by esterification with methanol in the presence of an acid catalyst such as sulfuric acid.

  • From 3-Bromobenzoic Acid: Another method involves the acetylation of 3-bromobenzoic acid using acetic anhydride, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination of 3-acetylbenzoic acid, followed by esterification. The process is optimized for large-scale production, ensuring high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Iodides, amides.

Scientific Research Applications

Methyl 3-acetyl-5-bromobenzoate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-acetyl-5-bromobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes may be targeted by the compound, leading to the inhibition or activation of certain biochemical reactions.

  • Receptors: The compound may bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

  • Methyl 3-bromobenzoate: Lacks the acetyl group.

  • Methyl 5-bromobenzoate: Lacks the acetyl group and has the bromine atom at a different position.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

methyl 3-acetyl-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJJCCMUCPSHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound methyl 3-bromo-5-(methoxy(methyl)carbamoyl)benzoate (2.3 g, 7.6 mmol) was dissolved in dry THF (50 mL), solution was cooled to 0° C. and methylmagnesium chloride (3M in THF, 2.5 mL, 7.6 mmol)) was added dropwise. The reaction mixture was slowly allowed to come to room temperature and stirred further for 6 h. The reaction mixture was cooled to 0° C. and quenched with saturated NH4Cl solution. The product was extracted with EtOAc. The organic layer was washed with water and brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 5% EtOAc in petroleum ether) to get methyl 3-acetyl-5-bromobenzoate (0.95 g, yield 49%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.51 (t, J=1.3 Hz, 1H), 8.37 (t, J=1.7 Hz, 1H), 8.28 (t, J=1.6 Hz, 1H), 3.97 (s, 3H), 2.65 (s, 3H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetyl-5-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-acetyl-5-bromobenzoate
Reactant of Route 3
Methyl 3-acetyl-5-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-acetyl-5-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-acetyl-5-bromobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-acetyl-5-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.